molecular formula C12H16O B14702651 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- CAS No. 23446-57-3

2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl-

Cat. No.: B14702651
CAS No.: 23446-57-3
M. Wt: 176.25 g/mol
InChI Key: VXXGNQXVRVNCGY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- is a chemical compound belonging to the class of benzopyransThe compound has a molecular formula of C12H16O and a molecular weight of 176.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxane-4,5-dione with phenol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reagents and conditions used .

Scientific Research Applications

2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

23446-57-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,2,6-trimethyl-3,4-dihydrochromene

InChI

InChI=1S/C12H16O/c1-9-4-5-11-10(8-9)6-7-12(2,3)13-11/h4-5,8H,6-7H2,1-3H3

InChI Key

VXXGNQXVRVNCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)(C)C

Origin of Product

United States

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